molecular formula C29H59O10P B13415036 Akt Inhibitor II

Akt Inhibitor II

Cat. No.: B13415036
M. Wt: 598.7 g/mol
InChI Key: NRLLDDPUQZQEDV-MWJQJBPESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Akt Inhibitor II involves several steps, including the preparation of key intermediates and their subsequent coupling. One of the key intermediates is a trans-substituted cyclopentylpyrimidine compound, which is derived from the enzymatic resolution of a simple triester starting material. This intermediate undergoes a carbonylative esterification and subsequent Dieckmann cyclization sequence to form the cyclopentane ring . Another key intermediate, a β2-amino acid, is produced using an asymmetric aminomethylation (Mannich) reaction. These intermediates are then coupled in a three-stage endgame process to complete the synthesis of this compound .

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process includes the late-stage convergent coupling of the two key chiral components on a multikilogram scale. The final product is isolated as a stable mono-HCl salt .

Chemical Reactions Analysis

Types of Reactions: Akt Inhibitor II undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its efficacy and selectivity.

Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include phosphatidylinositol analogs, which prevent the generation of PIP3 by PI3K . Other reagents include those used in the Mannich reaction and Dieckmann cyclization.

Major Products Formed: The major products formed from these reactions include the final Akt In

Properties

Molecular Formula

C29H59O10P

Molecular Weight

598.7 g/mol

IUPAC Name

[(2R)-2-methoxy-3-octadecoxypropyl] [(1S,2R,3S,4R,6R)-2,3,4-trihydroxy-6-methoxycyclohexyl] hydrogen phosphate

InChI

InChI=1S/C29H59O10P/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-37-22-24(35-2)23-38-40(33,34)39-29-26(36-3)21-25(30)27(31)28(29)32/h24-32H,4-23H2,1-3H3,(H,33,34)/t24-,25-,26-,27+,28-,29-/m1/s1

InChI Key

NRLLDDPUQZQEDV-MWJQJBPESA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)O[C@@H]1[C@@H](C[C@H]([C@@H]([C@H]1O)O)O)OC)OC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(COP(=O)(O)OC1C(CC(C(C1O)O)O)OC)OC

Origin of Product

United States

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